molecular formula C12H17NO4S B14506310 N-(4-Hydroxyphenyl)-2-(methanesulfonyl)-N-(propan-2-yl)acetamide CAS No. 64856-23-1

N-(4-Hydroxyphenyl)-2-(methanesulfonyl)-N-(propan-2-yl)acetamide

Katalognummer: B14506310
CAS-Nummer: 64856-23-1
Molekulargewicht: 271.33 g/mol
InChI-Schlüssel: FGJDRUCWRSYNMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Hydroxyphenyl)-2-(methanesulfonyl)-N-(propan-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a hydroxyphenyl group, a methanesulfonyl group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyphenyl)-2-(methanesulfonyl)-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route may include the following steps:

    Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with appropriate reagents to introduce the hydroxy group.

    Introduction of the Methanesulfonyl Group: The hydroxyphenyl intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonyl derivative.

    Acetamide Formation: The final step involves the reaction of the methanesulfonyl derivative with an appropriate amine, such as isopropylamine, to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Hydroxyphenyl)-2-(methanesulfonyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The methanesulfonyl group can be reduced to a thiol derivative.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted acetamide derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: As a probe for studying enzyme activity and protein interactions.

    Medicine: Potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: Use in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-Hydroxyphenyl)-2-(methanesulfonyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Hydroxyphenyl)acetamide: Lacks the methanesulfonyl group.

    N-(Methanesulfonyl)-N-(propan-2-yl)acetamide: Lacks the hydroxyphenyl group.

    N-(4-Hydroxyphenyl)-N-(propan-2-yl)acetamide: Lacks the methanesulfonyl group.

Uniqueness

N-(4-Hydroxyphenyl)-2-(methanesulfonyl)-N-(propan-2-yl)acetamide is unique due to the presence of all three functional groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.

Eigenschaften

CAS-Nummer

64856-23-1

Molekularformel

C12H17NO4S

Molekulargewicht

271.33 g/mol

IUPAC-Name

N-(4-hydroxyphenyl)-2-methylsulfonyl-N-propan-2-ylacetamide

InChI

InChI=1S/C12H17NO4S/c1-9(2)13(12(15)8-18(3,16)17)10-4-6-11(14)7-5-10/h4-7,9,14H,8H2,1-3H3

InChI-Schlüssel

FGJDRUCWRSYNMU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C1=CC=C(C=C1)O)C(=O)CS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.